molecular formula C6H11ClF3N B13505738 2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride

2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride

Cat. No.: B13505738
M. Wt: 189.60 g/mol
InChI Key: DYMIKKBFDSRYIU-UHFFFAOYSA-N
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Description

2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H10ClF3N It is a pyrrolidine derivative, characterized by the presence of a trifluoromethyl group attached to the nitrogen-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activities, receptor interactions, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C6H10ClF3N
  • Molecular Weight : 201.60 g/mol
  • IUPAC Name : 2-Methyl-2-(trifluoromethyl)pyrrolidine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to target biomolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been investigated for its ability to modulate receptor activity, particularly in the context of neuropharmacology.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity : Investigations have shown that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infection control .
  • Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
  • Neuroactive Properties : The compound has been studied for its neuroactive properties, indicating possible applications in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition rates, particularly against Gram-positive bacteria.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa10100

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the compound was tested for its effects on neurotransmitter release. It was found to enhance dopamine release in vitro, suggesting potential applications in treating dopamine-related disorders.

Research Findings

Recent literature has provided insights into the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. Modifications to the pyrrolidine ring and the introduction of fluorinated groups have been shown to enhance biological activity .

Summary Table of Research Findings

Study ReferenceBiological Activity AssessedKey Findings
AntimicrobialSignificant inhibition against Gram-positive bacteria
Anti-inflammatoryPotential reduction in inflammatory markers
NeuroactiveEnhanced dopamine release in vitro

Properties

Molecular Formula

C6H11ClF3N

Molecular Weight

189.60 g/mol

IUPAC Name

2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H

InChI Key

DYMIKKBFDSRYIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)C(F)(F)F.Cl

Origin of Product

United States

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